2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
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Overview
Description
2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole typically involves the reaction of 1-methylimidazole with a benzothiazole derivative. One common method involves the use of a thiol group to link the imidazole and benzothiazole rings. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole and benzothiazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a precursor in various chemical syntheses.
Benzothiazole: A parent compound of the benzothiazole moiety, used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.
2-Mercaptobenzothiazole: A compound similar in structure but with a thiol group instead of the thioether linkage.
Uniqueness
2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings linked by a thioether group
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-15-7-6-13-12(15)16-8-11-14-9-4-2-3-5-10(9)17-11/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVPRPCZODDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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